molecular formula C6H5NO2 B124822 Nitrobenzene CAS No. 98-95-3

Nitrobenzene

Cat. No. B124822
Key on ui cas rn: 98-95-3
M. Wt: 123.11 g/mol
InChI Key: LQNUZADURLCDLV-UHFFFAOYSA-N
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Patent
US07091223B2

Procedure details

A suspension of 3-nitrophenol (837 mg, 6.02 mmole), 1-chloro-3-[imidazo-1-yl]-propane (871 mg, 1 eq), K2CO3 (3.3 gm, 4 eq) and NaI (1.0 gm, 1.1 eq) in DMF was heated at 120° C. for 6 hr. After cooling to RT, the reaction was filtered and the filter cake was washed with DMF. The solvent was removed from the filtrate and the residue was chromatographed (radial chromatography; 4 mm silica gel plate that was eluted with a step gradient of DCM containing 0, 1, 2.5, 5, 7.5% MeOH) to afford 400 mg of 3-[3-imidazo-1-ylpropyloxy]]-nitrobenzene. This was treated with 10% palladium on charcoal (400 mg) in EtOH under a hydrogen atmosphere for 4 hr. Removal of the catalyst and the solvent left 3-[3-imidazo-1-ylpropyloxy]]-aniline was then coupled with 319A as described for 570 to afford 576 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.33 min). Beginning with 4-nitrophenol and 1-chloro-3-[imidazo-1-yl]-propane 577 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.42 min) was prepared in a similar manner as 576.
Quantity
837 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-3-[imidazo-1-yl]-propane
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
837 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
1-chloro-3-[imidazo-1-yl]-propane
Quantity
871 mg
Type
reactant
Smiles
Name
Quantity
3.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
the filter cake was washed with DMF
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (radial chromatography
WASH
Type
WASH
Details
4 mm silica gel plate that was eluted with a step gradient of DCM containing 0, 1, 2.5, 5, 7.5% MeOH)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091223B2

Procedure details

A suspension of 3-nitrophenol (837 mg, 6.02 mmole), 1-chloro-3-[imidazo-1-yl]-propane (871 mg, 1 eq), K2CO3 (3.3 gm, 4 eq) and NaI (1.0 gm, 1.1 eq) in DMF was heated at 120° C. for 6 hr. After cooling to RT, the reaction was filtered and the filter cake was washed with DMF. The solvent was removed from the filtrate and the residue was chromatographed (radial chromatography; 4 mm silica gel plate that was eluted with a step gradient of DCM containing 0, 1, 2.5, 5, 7.5% MeOH) to afford 400 mg of 3-[3-imidazo-1-ylpropyloxy]]-nitrobenzene. This was treated with 10% palladium on charcoal (400 mg) in EtOH under a hydrogen atmosphere for 4 hr. Removal of the catalyst and the solvent left 3-[3-imidazo-1-ylpropyloxy]]-aniline was then coupled with 319A as described for 570 to afford 576 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.33 min). Beginning with 4-nitrophenol and 1-chloro-3-[imidazo-1-yl]-propane 577 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.42 min) was prepared in a similar manner as 576.
Quantity
837 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-3-[imidazo-1-yl]-propane
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
837 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
1-chloro-3-[imidazo-1-yl]-propane
Quantity
871 mg
Type
reactant
Smiles
Name
Quantity
3.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
the filter cake was washed with DMF
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (radial chromatography
WASH
Type
WASH
Details
4 mm silica gel plate that was eluted with a step gradient of DCM containing 0, 1, 2.5, 5, 7.5% MeOH)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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